molecular formula C27H23BrClO5P B14512092 {[4-(Bromoacetyl)phenyl]methyl}(triphenyl)phosphanium perchlorate CAS No. 62546-58-1

{[4-(Bromoacetyl)phenyl]methyl}(triphenyl)phosphanium perchlorate

Cat. No.: B14512092
CAS No.: 62546-58-1
M. Wt: 573.8 g/mol
InChI Key: MEBUPJXBVIVZHX-UHFFFAOYSA-M
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Description

{[4-(Bromoacetyl)phenyl]methyl}(triphenyl)phosphanium perchlorate is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of a bromoacetyl group attached to a phenyl ring, which is further connected to a triphenylphosphanium moiety. The compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(Bromoacetyl)phenyl]methyl}(triphenyl)phosphanium perchlorate typically involves the reaction of triphenylphosphine with a bromoacetyl derivative. One common method is the reaction of triphenylphosphine with 4-(bromoacetyl)benzyl chloride in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

{[4-(Bromoacetyl)phenyl]methyl}(triphenyl)phosphanium perchlorate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with hydrogen peroxide produces the corresponding carboxylic acid.

Scientific Research Applications

{[4-(Bromoacetyl)phenyl]methyl}(triphenyl)phosphanium perchlorate has several applications in scientific research:

Mechanism of Action

The mechanism of action of {[4-(Bromoacetyl)phenyl]methyl}(triphenyl)phosphanium perchlorate involves its ability to participate in various chemical reactions. The bromoacetyl group is reactive and can undergo nucleophilic substitution, while the triphenylphosphanium moiety can stabilize reaction intermediates. The compound can also act as a ligand in coordination chemistry, forming complexes with metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[4-(Bromoacetyl)phenyl]methyl}(triphenyl)phosphanium perchlorate is unique due to the presence of the bromoacetyl group, which imparts specific reactivity and allows for a wide range of chemical transformations. Its ability to participate in coupling reactions and form stable complexes with metal ions makes it valuable in various scientific applications.

Properties

CAS No.

62546-58-1

Molecular Formula

C27H23BrClO5P

Molecular Weight

573.8 g/mol

IUPAC Name

[4-(2-bromoacetyl)phenyl]methyl-triphenylphosphanium;perchlorate

InChI

InChI=1S/C27H23BrOP.ClHO4/c28-20-27(29)23-18-16-22(17-19-23)21-30(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26;2-1(3,4)5/h1-19H,20-21H2;(H,2,3,4,5)/q+1;/p-1

InChI Key

MEBUPJXBVIVZHX-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C(=O)CBr)(C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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